

The Mechanism of Action of CeMMEC13: A Technical Guide

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Compound of Interest

Compound Name: CeMMEC13

Cat. No.: B15585734

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Introduction

CeMMEC13 is a potent and selective small-molecule inhibitor of the second bromodomain of TATA-box binding protein-associated factor 1 (TAF1), a critical component of the general transcription factor IID (TFIID).[1][2][3] As a key regulator of transcription initiation, TAF1 is implicated in various cellular processes, and its dysregulation is associated with several diseases, including cancer. **CeMMEC13** serves as a valuable chemical probe to elucidate the biological functions of the TAF1 bromodomains and explore their therapeutic potential. This document provides an in-depth overview of the mechanism of action of **CeMMEC13**, detailing its biochemical activity, cellular effects, and the experimental protocols used for its characterization.

Core Mechanism of Action

CeMMEC13 is an isoquinolinone that selectively targets the second bromodomain (BD2) of TAF1.[4] Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histones and other proteins, thereby recruiting regulatory complexes to chromatin and influencing gene expression. By binding to TAF1-BD2, **CeMMEC13** competitively inhibits its interaction with acetylated histones, leading to the disruption of TAF1-dependent transcriptional programs.[2] This targeted inhibition allows for the specific investigation of the role of TAF1's second bromodomain in gene regulation.

Biochemical Activity and Selectivity

The inhibitory activity and selectivity of **CeMMEC13** have been characterized through various biochemical assays. The following tables summarize the key quantitative data.

Table 1: Inhibitory Potency of **CeMMEC13** against TAF1-BD2

Assay Type	Parameter	Value (μM)
Homogeneous Time-Resolved Fluorescence (HTRF)	IC50	2.1[3][4]
Isothermal Titration Calorimetry (ITC)	Kd	~0.160

Table 2: Selectivity Profile of **CeMMEC13** against other Bromodomains

Bromodomain	Inhibition
BRD4	Little to no effect
CREBBP	Little to no effect
REDNESS	Little to no effect

Cellular Effects

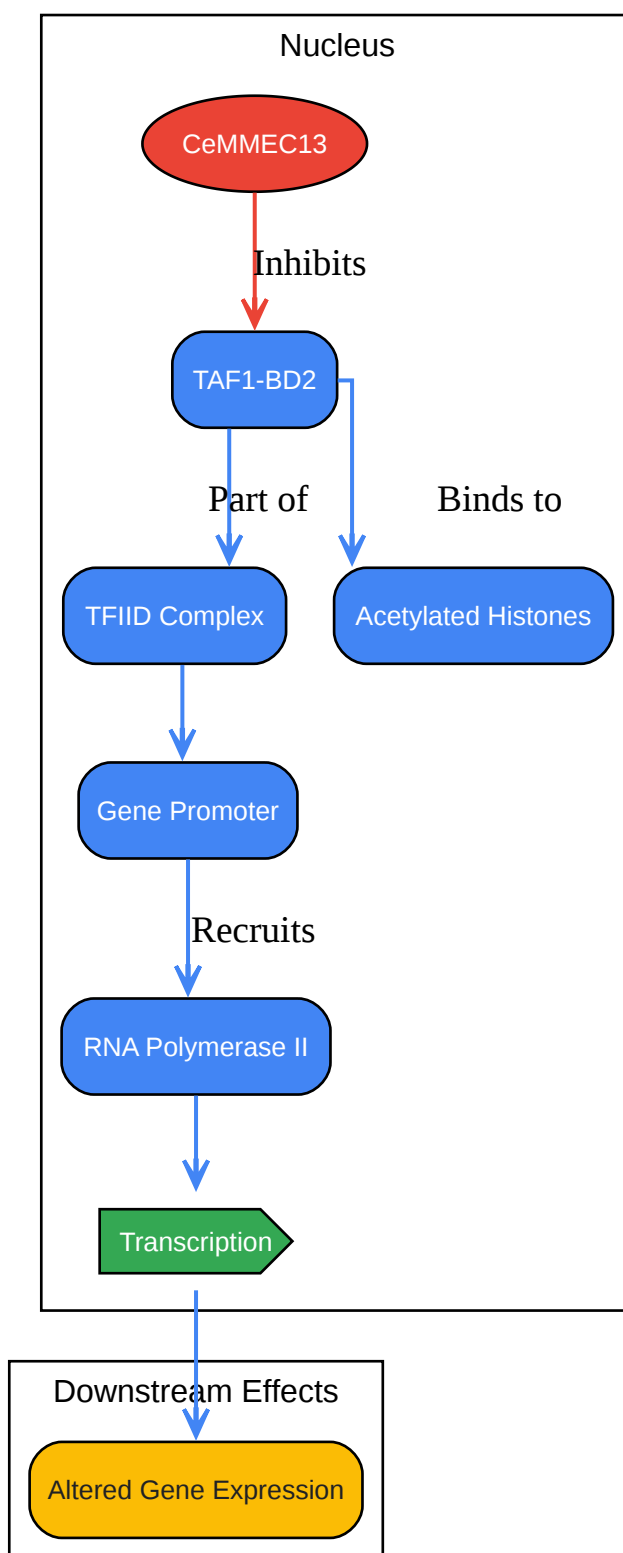
In cellular contexts, **CeMMEC13** has been shown to modulate gene expression and impact cell viability, particularly in cancer cell lines. A key finding is its synergistic effect with inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, such as JQ1.

Table 3: Cellular Activity of **CeMMEC13**

Cell Lines	Effect	Observation
H23 (Lung Adenocarcinoma), THP-1 (Acute Monocytic Leukemia)	Reduced Cell Viability (in combination with JQ1)	CeMMEC13 in combination with (+)-JQ1 is more effective at reducing cell viability than either compound alone. [3]
REDS3 reporter cells	Increased RFP expression (in combination with JQ1)	Synergistic effect on the expression of a reporter gene. [3]

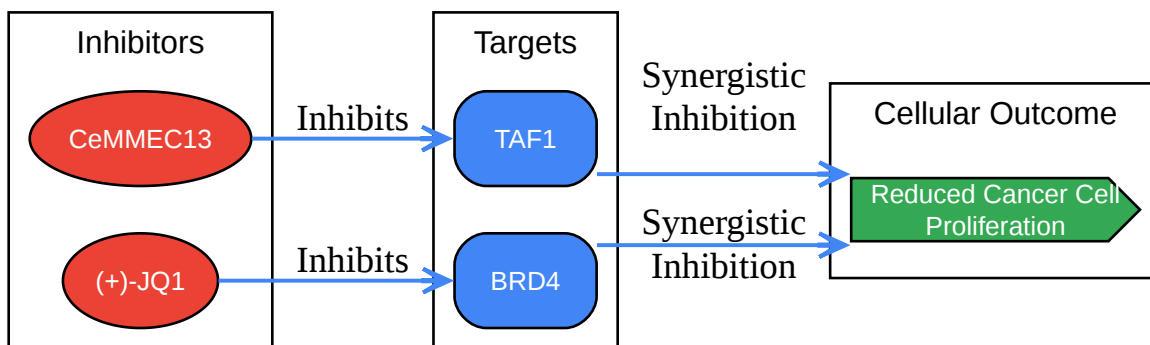
Signaling Pathways and Experimental Workflows

The mechanism of **CeMMEC13** involves the direct inhibition of TAF1-BD2, leading to downstream effects on transcription. Furthermore, its synergy with BET inhibitors highlights a cross-talk between TAF1 and BRD4 in regulating gene expression.



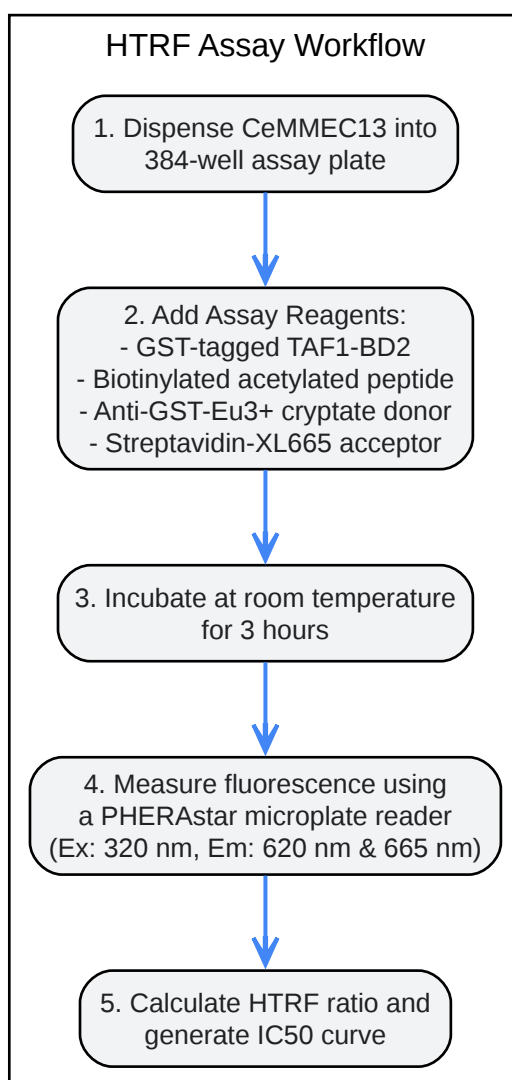
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Caption: Mechanism of **CeMMEC13** action on TAF1-mediated transcription.



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Caption: Synergistic effect of **CeMMEC13** and (+)-JQ1 on cancer cell proliferation.



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